molecular formula C21H28BrN3O2S B11221138 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide

Cat. No.: B11221138
M. Wt: 466.4 g/mol
InChI Key: UJTFWLMASYIZTA-UHFFFAOYSA-N
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Description

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cycloheptylhexanamide is a complex organic compound with a unique structure that includes a bromine atom, a sulfanylidene group, and a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cycloheptylhexanamide typically involves multiple steps. The starting materials often include a quinazolinone derivative and a brominating agent. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process generally includes:

    Bromination: Introduction of the bromine atom into the quinazolinone ring.

    Thionation: Conversion of the carbonyl group to a sulfanylidene group.

    Amidation: Formation of the hexanamide linkage with the cycloheptyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cycloheptylhexanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thiocyanates.

Scientific Research Applications

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cycloheptylhexanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cycloheptylhexanamide involves its interaction with specific molecular targets. The bromine atom and sulfanylidene group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit enzyme activity by forming a covalent bond with the active site or by inducing conformational changes in the protein structure.

Comparison with Similar Compounds

Similar Compounds

  • **6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide
  • **4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cycloheptylhexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cycloheptyl group may enhance its binding affinity and selectivity for certain molecular targets compared to similar compounds.

Properties

Molecular Formula

C21H28BrN3O2S

Molecular Weight

466.4 g/mol

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylhexanamide

InChI

InChI=1S/C21H28BrN3O2S/c22-15-11-12-18-17(14-15)20(27)25(21(28)24-18)13-7-3-6-10-19(26)23-16-8-4-1-2-5-9-16/h11-12,14,16H,1-10,13H2,(H,23,26)(H,24,28)

InChI Key

UJTFWLMASYIZTA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

Origin of Product

United States

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